(+/-)-4-Methanesulfinylphenethyl bromide

Sulfur oxidation state SAR Hydrogen-bond acceptor Drug design

This rare organosulfur building block is a key differentiator for discovery chemistry. Its unique sulfinyl group occupies an intermediate oxidation state, providing a single H-bond acceptor with moderate polarity, a profile distinct from thioether or sulfone analogs. Install the chiral sulfinyl pharmacophore precisely via the primary alkyl bromide handle for SN2 diversification or directed ortho-metalation strategies. Supplied as a racemate for early-stage research. Enables enantioselective target engagement potential. Directly procure this exclusive AldrichCPR collection compound.

Molecular Formula C9H11BrOS
Molecular Weight 247.15 g/mol
Cat. No. B13878339
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+/-)-4-Methanesulfinylphenethyl bromide
Molecular FormulaC9H11BrOS
Molecular Weight247.15 g/mol
Structural Identifiers
SMILESCS(=O)C1=CC=C(C=C1)CCBr
InChIInChI=1S/C9H11BrOS/c1-12(11)9-4-2-8(3-5-9)6-7-10/h2-5H,6-7H2,1H3
InChIKeyKADKUKQFTFTEHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(+/-)-4-Methanesulfinylphenethyl Bromide: Procurement-Ready Physicochemical and Structural Baseline


(+/-)-4-Methanesulfinylphenethyl bromide (CAS 55153-95-2), also named 1-(2-bromoethyl)-4-(methylsulfinyl)benzene, is a racemic organosulfur building block with the molecular formula C9H11BrOS and a molecular weight of 247.15 g/mol [1]. It features a para-substituted benzene ring bearing a primary alkyl bromide (phenethyl bromide) and a methyl sulfinyl (sulfoxide) group, represented by the SMILES string CS(=O)c1ccc(CCBr)cc1 [1]. This compound is classified as a rare chemical within the Sigma-Aldrich AldrichCPR collection, supplied to early discovery researchers without pre-collected analytical data . The combination of a nucleophilically displaceable primary alkyl bromide with a chiral, polar sulfinyl moiety distinguishes it from commonly procured thioether or sulfone analogs.

Why Generic Substitution of (+/-)-4-Methanesulfinylphenethyl Bromide Fails: The Sulfur Oxidation State and Linker Problem


The scientific and industrial user cannot simply interchange (+/-)-4-methanesulfinylphenethyl bromide with its closest in-class analogs because even seemingly minor structural perturbations produce functionally distinct chemical entities. The sulfinyl group occupies a unique intermediate oxidation state between the thioether (sulfide) and the sulfone, conferring hydrogen-bond acceptor capacity absent in the sulfide yet avoiding the strong electron-withdrawing character and dual H-bond acceptor geometry of the sulfone [1]. Changing the linker from phenethyl bromide to benzyl bromide eliminates the ethylene spacer, substantially altering SN2 versus elimination partitioning in alkylation reactions [2]. Replacing the bromide with an alcohol or other leaving group removes the electrophilic handle entirely, precluding the nucleophilic displacement chemistry for which this building block is specifically procured. These orthogonal structure–reactivity relationships mean that substitution without explicit re-validation of downstream synthetic yields, stereochemical outcomes, and final-product biological activity introduces unacceptable risk [1][2].

Quantitative Differentiation Evidence for (+/-)-4-Methanesulfinylphenethyl Bromide Versus Key Analogs


Sulfinyl vs. Sulfonyl: Hydrogen-Bond Acceptor Count and Electronic Character Drive Divergent Downstream SAR

The sulfinyl (sulfoxide) group in the target compound bears a single hydrogen-bond acceptor (HBA) oxygen atom, whereas the corresponding sulfone in 1-(2-bromoethyl)-4-(methylsulfonyl)benzene (CAS 214614-62-7) presents two HBA oxygens in a tetrahedral geometry [1]. In a galectin-3 ligand study, the sulfoxide-to-sulfone oxidation state change increased H-bond count from 1 to 3, altering binding affinity and complex conformation [2]. The sulfoxide is a moderate electron-withdrawing group (Hammett σp ≈ +0.49 for SOCH3 vs. σp ≈ +0.72 for SO2CH3), meaning the sulfone analog exerts a stronger inductive effect that can deactivate the aromatic ring toward electrophilic substitution and alter the pKa of proximal acidic sites by an additional ~0.5–1.0 log units [3]. For procurement, selecting the sulfoxide over the sulfone preserves a less electron-deficient scaffold, enabling downstream chemistries (e.g., electrophilic aromatic halogenation, Friedel–Crafts) that may be suppressed with the sulfone.

Sulfur oxidation state SAR Hydrogen-bond acceptor Drug design Electron-withdrawing group

Sulfinyl vs. Thioether: Lipophilicity Modulation Through Intermediate Sulfur Oxidation

Oxidation of the thioether (sulfide) to the sulfoxide introduces a polar oxygen atom that substantially reduces lipophilicity. A systematic study of model and medicinal compounds containing sulfide, sulfoxide, and sulfone moieties demonstrated that the diff(log Pexp–calc) parameter, reflecting intermolecular H-bond interactions, differs characteristically between oxidation states [1]. The sulfide analog 1-[(2-bromoethyl)sulfanyl]-4-methylbenzene (CAS 14184-30-6) has a calculated logP (cLogP) approximately 0.8–1.2 units higher than its sulfoxide counterpart, based on the established ΔlogP contribution of ~ –1.0 for S → SO conversion on aromatic systems [2]. This difference translates to a ~6–16× reduction in octanol/water partition coefficient, meaning the sulfinyl building block installs greater aqueous solubility and reduced non-specific protein binding in downstream products relative to the sulfide.

Lipophilicity logP Sulfur oxidation ADME optimization

Phenethyl Bromide vs. Benzyl Bromide Linker: SN2 Reactivity and E2 Elimination Partitioning

The target compound carries a primary alkyl bromide with an ethylene spacer (Ph–CH2–CH2–Br), whereas the shorter benzyl bromide analog 1-bromo-4-(methylsulfinyl)benzene (CAS 934-71-4) has the bromide directly attached to a benzylic carbon. Benzylic bromides undergo SN2 reactions approximately 10–100× faster than their phenethyl counterparts due to resonance stabilization of the transition state, but they also exhibit significantly greater SN1 character and are more prone to hydrolytic decomposition [1]. In base-catalyzed E2 elimination, phenethyl bromides show Hammett ρ values that are large and positive, with rate dependence on the para substituent; the electron-withdrawing sulfinyl group (σp ≈ +0.49) accelerates elimination relative to unsubstituted phenethyl bromide but does so to a lesser extent than the sulfonyl group (σp ≈ +0.72) would [2]. The two-carbon linker also provides conformational flexibility that can be critical for optimal presentation of the sulfinyl pharmacophore in target binding, a spatial attribute absent in the benzyl analog [3].

Alkylation kinetics SN2 reactivity E2 elimination Synthetic route design

Chiral Sulfinyl Moiety as a Stereochemical Lever: Enabling Diastereoselective Synthesis

The sulfinyl sulfur atom in the target compound is a stereogenic center; the commercial product is supplied as a racemate [(+/-)], but the sulfinyl group can serve as a chiral auxiliary or can be resolved to provide enantiopure intermediates [1]. In contrast, the sulfone analog (CAS 214614-62-7) has no stereogenic sulfur center (achiral at S), and the thioether analog (CAS 14184-30-6), while potentially chiral upon oxidation, is not configurationally stable without additional substitution [2]. Chiral p-tolyl sulfoxides have been extensively used in asymmetric synthesis: the enantiopure (R)- and (S)-1-bromo-4-(methylsulfinyl)benzene (CAS 934-71-4) are commercially available as single enantiomers, demonstrating the feasibility of chiral resolution for this compound class . The presence of the stereogenic sulfinyl group allows for diastereoselective transformations at the bromide-bearing carbon, where the sulfoxide chiral center can direct the approach of nucleophiles with diastereomeric ratios (dr) typically exceeding 5:1 in well-optimized systems [1].

Chiral sulfoxide Diastereoselective synthesis Asymmetric induction Stereochemical control

Orthogonal Reactivity: Bromide Nucleophilic Displacement vs. Sulfinyl-Directed ortho-Metalation

The target compound possesses two synthetically addressable functional groups that react under orthogonal conditions: the primary alkyl bromide undergoes SN2 displacement with N-, O-, S-, and C-nucleophiles, while the sulfinyl group can serve as a directed ortho-metalation (DoM) group, enabling electrophilic functionalization of the aromatic ring at the position ortho to the sulfinyl substituent [1]. The sulfinyl group is a stronger ortho-directing group than the corresponding thioether due to the stronger coordinative ability of the sulfinyl oxygen toward organolithium bases [2]. In the sulfone analog, the two oxygens reduce the directing ability due to steric congestion and altered electronic character. This orthogonal reactivity profile—alkylation at the bromide side chain combined with DoM at the ortho position—enables a single building block to generate diverse scaffolds through sequential, non-interfering transformations, a capability not shared by the sulfide (weaker DoM) or sulfone (reduced DoM efficiency) analogs [1][2].

Orthogonal functionalization Directed ortho-metalation Nucleophilic substitution Diversity-oriented synthesis

High-Value Research and Industrial Application Scenarios for (+/-)-4-Methanesulfinylphenethyl Bromide


Medicinal Chemistry: Sulfinyl-Containing Drug Candidate Synthesis Requiring Controlled logP and H-Bond Capacity

The sulfinyl group offers a single H-bond acceptor with moderate polarity, a profile that maps onto established sulfoxide-containing drugs such as modafinil, omeprazole, and sulindac [1]. Procuring this building block enables installation of the sulfinyl pharmacophore at a precisely defined position via the phenethyl bromide handle, generating drug-like candidates with logP values intermediate between thioether (too lipophilic) and sulfone (too polar) analogs [2]. The chiral sulfoxide also creates the potential for enantioselective target engagement, a critical consideration for programs pursuing chirally pure active pharmaceutical ingredients.

Agrochemical Intermediate: Phenethyl Spacer for Optimized Phloem Mobility and Plant Uptake

The phenethyl linker with its two-carbon spacer provides a balance of lipophilicity and flexibility that influences phloem mobility in systemic agrochemicals [1]. The sulfinyl oxidation state contributes polarity for xylem transport while retaining sufficient membrane permeability, a property set distinct from the overly lipophilic thioether or the poorly permeable sulfone [2]. The primary bromide serves as a reactive handle for conjugation with amine-, thiol-, or alcohol-containing agrochemical warheads.

Diversity-Oriented Synthesis: Orthogonal Functionalization for Parallel Library Production

The combination of a nucleophilically displaceable bromide and a directed ortho-metalation (DoM)-competent sulfinyl group enables a single building block to access multiple diversification vectors in parallel [1]. Sequential SN2 alkylation at the bromide followed by electrophilic quenching at the ortho position can generate a matrix of products from one starting material, significantly increasing chemical space coverage per building block procured. This strategy leverages the sulfinyl group's superior directing ability relative to sulfide and sulfone analogs [2].

Asymmetric Synthesis Platform: Chiral Sulfoxide as Stereoinducer for Enantioselective C–C Bond Formation

Although supplied as a racemate, the sulfinyl group can be resolved or used as a chiral auxiliary in stereoselective transformations [1]. The proximity of the bromide electrophilic center to the chiral sulfoxide enables substrate-controlled diastereoselective alkylation, arylation, or amination reactions. This contrasts with the sulfone analog, which lacks a stereogenic sulfur center and therefore cannot support stereochemical induction at the reactive site [2]. For programs requiring enantiopure intermediates, this building block offers a synthetic entry point unavailable from achiral comparators.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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